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Compound of Interest

Compound Name: 5-Bromo-2-isopropoxyaniline

Cat. No.: B1517551 Get Quote

Foreword: The Imperative of Spectral Data in
Modern Drug Development
In the landscape of contemporary pharmaceutical research and development, the

unambiguous structural elucidation of novel chemical entities is a cornerstone of success. For

researchers, scientists, and drug development professionals, the ability to interpret spectral

data with precision is not merely a technical skill but a critical component of the innovation

pipeline. This guide provides an in-depth analysis of the spectral characteristics of 5-Bromo-2-
isopropoxyaniline, a substituted aniline derivative with potential applications in medicinal

chemistry. While experimental data for this specific molecule is not publicly available, this paper

will leverage established spectroscopic principles and predicted data to offer a comprehensive

analytical framework. Our approach is grounded in decades of field-proven insights, ensuring

that the methodologies and interpretations presented herein are both scientifically rigorous and

practically applicable.

Molecular Structure and Predicted Spectroscopic
Overview
5-Bromo-2-isopropoxyaniline possesses a unique substitution pattern on the benzene ring

that gives rise to a distinct spectral fingerprint. The interplay of the electron-donating amino and

isopropoxy groups with the electron-withdrawing bromine atom creates a nuanced electronic

environment, which is reflected in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data.
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Property Value Source

Molecular Formula C₉H₁₂BrNO [1]

Molecular Weight 230.10 g/mol [1]

IUPAC Name
5-bromo-2-(propan-2-

yloxy)aniline
N/A

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic

molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the

connectivity and chemical environment of each atom within the molecule.

Experimental Protocol: NMR Spectrum Acquisition
The following is a generalized, best-practice protocol for acquiring high-resolution ¹H and ¹³C

NMR spectra.

Sample Preparation:

Dissolve approximately 5-10 mg of 5-Bromo-2-isopropoxyaniline in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can

influence chemical shifts.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the

solution to provide a reference point (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup:

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or

higher) to ensure adequate signal dispersion.

Shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.
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Set the appropriate acquisition parameters, including the number of scans, relaxation

delay, and spectral width.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the absorptive mode.

Calibrate the chemical shift axis using the TMS signal.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Predicted ¹H NMR Spectrum and Interpretation
Based on established substituent effects on aromatic systems, the following ¹H NMR spectrum

is predicted for 5-Bromo-2-isopropoxyaniline.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b1517551?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1517551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 6.8 - 7.0 Doublet 1H H-6

Ortho to the

electron-donating

amino group,

expected to be

upfield.

~ 6.7 - 6.9
Doublet of

doublets
1H H-4

Influenced by

both the ortho

amino group and

the meta bromo

and isopropoxy

groups.

~ 6.6 - 6.8 Doublet 1H H-3

Ortho to the

electron-donating

isopropoxy

group, expected

to be upfield.

~ 4.4 - 4.6 Septet 1H -CH(CH₃)₂

Characteristic

splitting pattern

for a proton

coupled to six

equivalent

protons.

~ 3.5 - 4.5 Broad singlet 2H -NH₂

Chemical shift

can vary

depending on

solvent and

concentration

due to hydrogen

bonding.

~ 1.3 - 1.4 Doublet 6H -CH(CH₃)₂ Coupled to the

methine proton,
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resulting in a

doublet.

The causality behind these assignments lies in the electronic effects of the substituents. The

amino and isopropoxy groups are ortho, para-directing and activating, thus shielding the

protons at these positions and shifting their signals upfield. Conversely, the bromine atom is

deactivating and will have a lesser, but still notable, effect on the chemical shifts of the aromatic

protons.

Predicted ¹³C NMR Spectrum and Interpretation
The predicted ¹³C NMR spectrum provides complementary information about the carbon

framework.
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Chemical Shift (δ, ppm) Assignment Rationale

~ 145 - 150 C-2

Attached to the electronegative

oxygen of the isopropoxy

group, resulting in a downfield

shift.

~ 140 - 145 C-1
Attached to the nitrogen of the

amino group.

~ 120 - 125 C-4 Aromatic carbon.

~ 115 - 120 C-6 Aromatic carbon.

~ 110 - 115 C-3 Aromatic carbon.

~ 105 - 110 C-5

Attached to the electronegative

bromine atom, leading to a

downfield shift relative to an

unsubstituted carbon, but the

effect is less pronounced than

for oxygen or nitrogen.

~ 70 - 75 -CH(CH₃)₂
Aliphatic carbon attached to

oxygen.

~ 20 - 25 -CH(CH₃)₂ Aliphatic methyl carbons.

The chemical shifts of the aromatic carbons are influenced by the electron-donating and -

withdrawing nature of the substituents. Carbons directly attached to heteroatoms (O, N, Br) are

generally shifted downfield.
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5-Bromo-2-isopropoxyaniline Structure

Predicted ¹H NMR

Predicted ¹³C NMR
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C5-Br

C6-H

H-6 (~6.8-7.0 ppm)H-4 (~6.7-6.9 ppm)H-3 (~6.6-6.8 ppm)

-CH (~4.4-4.6 ppm)

-NH2 (~3.5-4.5 ppm) -CH3 (~1.3-1.4 ppm)

C-2 (~145-150 ppm) C-1 (~140-145 ppm)C-4 (~120-125 ppm)C-6 (~115-120 ppm) C-3 (~110-115 ppm)C-5 (~105-110 ppm) -CH (~70-75 ppm) -CH3 (~20-25 ppm)
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Caption: Correlation of molecular structure with predicted NMR shifts.
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Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy provides valuable information about the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition
A standard protocol for obtaining an IR spectrum of a solid sample is as follows:

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 5-Bromo-2-isopropoxyaniline with approximately 100-

200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

Spectrum Acquisition:

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectrum and Interpretation
The IR spectrum of 5-Bromo-2-isopropoxyaniline is expected to exhibit the following

characteristic absorption bands. Aromatic compounds typically show a C-H stretching

absorption at 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range.[2][3]
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Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

3400 - 3500 Medium
N-H stretch

(asymmetric)

Characteristic of a

primary amine.

3300 - 3400 Medium
N-H stretch

(symmetric)

Characteristic of a

primary amine.

2850 - 3000 Medium-Strong C-H stretch (aliphatic)
From the isopropoxy

group.

~ 3030 Weak C-H stretch (aromatic)
Typical for C-H bonds

on a benzene ring.[2]

1580 - 1620 Medium-Strong
C=C stretch

(aromatic)

Characteristic of the

benzene ring.

1450 - 1550 Medium-Strong
C=C stretch

(aromatic)

Characteristic of the

benzene ring.

1200 - 1250 Strong
C-O stretch (aryl

ether)

Due to the isopropoxy

group attached to the

aromatic ring.

1000 - 1100 Strong C-N stretch
Characteristic of an

aromatic amine.

800 - 900 Strong C-H out-of-plane bend

The position of this

band can be indicative

of the substitution

pattern on the

aromatic ring.

500 - 600 Medium C-Br stretch

Characteristic of a

bromo-substituted

aromatic compound.

The presence of the two N-H stretching bands confirms the primary amine functionality. The

strong C-O stretching band is indicative of the ether linkage, and the various C-H and C=C
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stretching and bending vibrations confirm the presence of the substituted aromatic ring and the

aliphatic isopropoxy group.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a

compound and gaining structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrum Acquisition
A typical protocol for obtaining an electron ionization (EI) mass spectrum is as follows:

Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe for solid samples.

The sample is vaporized in the ion source.

Ionization:

The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing the ejection of an electron and the formation of a radical cation,

known as the molecular ion (M⁺•).

Mass Analysis and Detection:

The positively charged ions are accelerated and separated based on their mass-to-charge

ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

The separated ions are detected, and their abundance is plotted against their m/z value to

generate the mass spectrum.

Predicted Mass Spectrum and Interpretation
The mass spectrum of 5-Bromo-2-isopropoxyaniline is expected to show a characteristic

molecular ion peak and several fragment ions. Due to the presence of bromine, which has two
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major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion and any bromine-

containing fragments will appear as a pair of peaks (M⁺• and [M+2]⁺•) of nearly equal intensity.

m/z (predicted) Ion Rationale

229/231
[C₉H₁₂⁷⁹BrNO]⁺• /

[C₉H₁₂⁸¹BrNO]⁺•

Molecular ion (M⁺•) peak. The

two peaks are due to the two

isotopes of bromine.[4]

214/216 [M - CH₃]⁺
Loss of a methyl radical from

the isopropoxy group.

186/188 [M - C₃H₇]⁺ Loss of the isopropyl radical.

172/174 [M - C₃H₇O]⁺ Loss of the isopropoxy radical.

92 [C₆H₆N]⁺

A common fragment in the

mass spectra of anilines,

corresponding to the aniline

radical cation after loss of the

bromo and isopropoxy groups.

[5]

The fragmentation pattern provides a self-validating system for the proposed structure. The

characteristic isotopic pattern of bromine is a key diagnostic feature, and the observed

fragment ions are consistent with the cleavage of the bonds in the isopropoxy group and the

loss of substituents from the aromatic ring.

Molecular Ion (M⁺•)
m/z 229/231

[M - CH₃]⁺
m/z 214/216

- •CH₃

[M - C₃H₇]⁺
m/z 186/188

- •C₃H₇

[M - C₃H₇O]⁺
m/z 172/174

- •OC₃H₇

[C₆H₆N]⁺
m/z 92

- Br, -O

- Br
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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